Chloriolide

Description

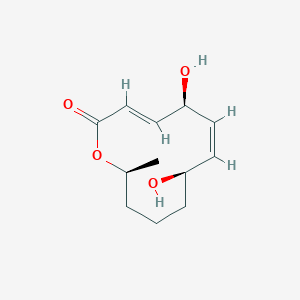

Chloriolide is a 12-membered macrolide natural product first isolated from the fungus Chloridium virescens var. chlamydosporum. Structurally, it features a macrolactone ring with a conjugated (Z)-olefin and multiple stereocenters, synthesized via biomass-derived precursors like levoglucosenone (LGO) .

The total synthesis of this compound was first achieved in 2010 by Haug and Kirsch, followed by alternative routes such as a 16-step Wittig olefination strategy in 2014, which achieved a 65% yield for the key macrocyclization step . Notably, this compound exhibits moderate cytotoxicity against cancer cells but lacks antibacterial activity against Staphylococcus aureus .

Properties

Molecular Formula |

C12H18O4 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(3E,5S,6Z,8R,12S)-5,8-dihydroxy-12-methyl-1-oxacyclododeca-3,6-dien-2-one |

InChI |

InChI=1S/C12H18O4/c1-9-3-2-4-10(13)5-6-11(14)7-8-12(15)16-9/h5-11,13-14H,2-4H2,1H3/b6-5-,8-7+/t9-,10+,11-/m0/s1 |

InChI Key |

HUZUQWCSNJQLCI-SQQMHITHSA-N |

SMILES |

CC1CCCC(C=CC(C=CC(=O)O1)O)O |

Isomeric SMILES |

C[C@H]1CCC[C@H](/C=C\[C@@H](/C=C/C(=O)O1)O)O |

Canonical SMILES |

CC1CCCC(C=CC(C=CC(=O)O1)O)O |

Synonyms |

chloriolide |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Ring Size : Chloriolide’s 12-membered ring is smaller than Berkeleylactone A and Aspicillin (18-membered), influencing conformational flexibility and bioactivity .

- Synthesis : this compound and Berkeleylactone A both utilize Wittig reactions for macrocyclization, achieving high yields (>60%), whereas Cladospolide B employs asymmetric epoxidation and CBS reduction .

- Functional Groups: Berkeleylactone A’s thiol sidechain and β-keto-enolide system contrast with this compound’s simpler olefin motif, suggesting divergent biological targets .

Key Observations:

- This compound’s lack of antibacterial activity contrasts sharply with Berkeleylactone A’s efficacy against MRSA, suggesting structural determinants (e.g., sidechains) are critical for targeting pathogens .

- Both this compound and Berkeleylactone A act via non-ribosomal mechanisms, diverging from classical macrolides like erythromycin .

Source and Sustainability Considerations

This compound’s synthesis from LGO—a biomass-derived platform molecule—positions it as a sustainable alternative to petrochemical-based macrolides . In contrast, analogs like Berkeleylactone A are sourced from fungal metabolites (e.g., Berkeley Pit Lake isolates), which may involve less scalable extraction processes . The liquid-phase production of LGO from cellulose (yields exceeding pyrolysis methods) further enhances this compound’s eco-friendly profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.